molecular formula C18H19FN2O3S B3471315 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

Cat. No.: B3471315
M. Wt: 362.4 g/mol
InChI Key: NBEHAJARTIQESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a fluorine atom, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Formation of the Fluorobenzene Intermediate:

    Coupling with Piperidine: The fluorobenzene intermediate is then coupled with piperidine through a nucleophilic substitution reaction. This step may require a catalyst such as palladium to facilitate the reaction.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like NFSI for fluorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide: Similar structure but with a different position of the fluorine atom.

    3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    3-fluoro-N-[4-(morpholine-1-carbonyl)phenyl]benzene-1-sulfonamide: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

The unique combination of a fluorine atom, piperidine ring, and sulfonamide group in 3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide provides it with distinct chemical and biological properties. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-5-4-6-17(13-15)25(23,24)20-16-9-7-14(8-10-16)18(22)21-11-2-1-3-12-21/h4-10,13,20H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHAJARTIQESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
3-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.